N-(2-adamantyl)-N-(3-bromobenzyl)amine

Adrenoceptor Pharmacology G Protein-Coupled Receptor Neuropharmacology

Researchers studying α2C-adrenoceptor pharmacology often lack well-characterized meta-bromo substituted adamantane probes with defined potency. N-(2-Adamantyl)-N-(3-bromobenzyl)amine fills this gap as a validated positive control agonist. • Human α2C-adrenoceptor EC50 = 10 nM (CHO cell-based assay) • Distinct 2-adamantyl/meta-bromo architecture for positional isomer SAR • Relevant for antiviral host-targeting screens probing late endosomal pathways • Reliable supply with flexible packaging; inquire for quote & global delivery

Molecular Formula C17H22BrN
Molecular Weight 320.3g/mol
Cat. No. B503590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-adamantyl)-N-(3-bromobenzyl)amine
Molecular FormulaC17H22BrN
Molecular Weight320.3g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)C3NCC4=CC(=CC=C4)Br
InChIInChI=1S/C17H22BrN/c18-16-3-1-2-11(9-16)10-19-17-14-5-12-4-13(7-14)8-15(17)6-12/h1-3,9,12-15,17,19H,4-8,10H2
InChIKeyCGGZCBZEJXKYPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-adamantyl)-N-(3-bromobenzyl)amine Overview


N-(2-adamantyl)-N-(3-bromobenzyl)amine (CAS 774191-11-6, MW 320.3 g/mol) is a synthetic adamantane derivative featuring a 2-adamantyl amine core linked via a methylene bridge to a 3-bromophenyl moiety . This compound belongs to the class of 2-adamantyl-containing amines, a privileged scaffold in medicinal chemistry known for lipophilicity and metabolic stability [1]. Its structural signature—a meta-bromobenzyl substituent on the adamantane framework—distinguishes it from para-substituted analogs like bromantane (N-(2-adamantyl)-N-(4-bromophenyl)amine) and 1-adamantyl variants such as ABMA (1-adamantyl (5-bromo-2-methoxybenzyl) amine), positioning it as a distinct tool for structure-activity relationship (SAR) studies targeting adrenoceptors and intracellular pathogen pathways .

N-(2-adamantyl)-N-(3-bromobenzyl)amine Differentiation


In-class substitution of adamantane amines is not chemically or pharmacologically equivalent due to the pronounced impact of substitution pattern and linker type on target engagement . The target compound's 2-adamantyl scaffold and meta-bromobenzyl group confer distinct electronic and steric properties compared to the 1-adamantyl core of ABMA or the para-bromophenyl substitution of bromantane. These structural nuances critically modulate receptor binding profiles—as evidenced by the compound's α2C-adrenoceptor EC₅₀ of 10 nM [1]—and may also influence antiviral host-targeting mechanisms distinct from those of close analogs [2]. The following evidence guide provides the quantitative comparative data necessary for informed selection in specialized research applications.

N-(2-adamantyl)-N-(3-bromobenzyl)amine Evidence


α2C-Adrenoceptor Agonist Potency vs. Bromantane

N-(2-adamantyl)-N-(3-bromobenzyl)amine demonstrates agonist activity at the human α2C-adrenoceptor with an EC₅₀ of 10 nM in CHO cells [1]. In contrast, the structurally similar para-bromo isomer bromantane (N-(2-adamantyl)-N-(4-bromophenyl)amine) exhibits no reported α2C agonist activity in publicly available pharmacological databases, with its primary mechanism linked to dopaminergic and serotonergic modulation [2]. This represents a functional divergence driven solely by the meta- versus para-bromine substitution pattern, highlighting the compound's unique utility in adrenoceptor-focused research.

Adrenoceptor Pharmacology G Protein-Coupled Receptor Neuropharmacology

Structural Comparison with ABMA

The target compound features a 2-adamantyl amine scaffold linked to a 3-bromobenzyl group via a methylene bridge, a structural arrangement that places it within the scope of adamantane derivatives claimed for protective activity against intracellular toxins and viruses [1]. Its close analog, 1-adamantyl (5-bromo-2-methoxybenzyl) amine (ABMA), is a well-characterized inhibitor of late endosomal compartments with an EC₅₀ of 3.8 µM against ricin cytotoxicity in A549 cells [2]. While the target compound lacks published antiviral EC₅₀ data, its inclusion in the same broad patent family [1] and its distinct substitution pattern (2-adamantyl vs. 1-adamantyl core; meta-bromo vs. 5-bromo-2-methoxy substitution) support its application as a distinct comparator probe for delineating the structural requirements for host-targeting antiviral activity.

Antiviral Research Host-Directed Therapy Infectious Disease

Differentiation from Ortho-Bromo Isomer

The target compound's 3-bromobenzyl (meta-bromo) substitution positions the bromine atom at a distinct spatial orientation relative to the adamantyl core compared to the ortho-bromo isomer 2-adamantyl(2-bromobenzyl)amine (CAS not specified, MF C17H22BrN) . Regioisomeric variation in adamantane-benzylamine derivatives is known to alter receptor binding geometry and metabolic stability, yet no quantitative pharmacological data currently exists in the public domain for the ortho-isomer [1]. This information gap underscores the target compound's value as a characterized meta-bromo reference standard, with its 10 nM α2C EC₅₀ providing a quantitative benchmark for regioisomeric SAR studies.

Medicinal Chemistry Structure-Activity Relationship Isomer Profiling

N-(2-adamantyl)-N-(3-bromobenzyl)amine Applications


α2C-Adrenoceptor Subtype Selectivity Profiling

Utilize the compound's 10 nM EC₅₀ at human α2C-adrenoceptor [1] as a positive control agonist in CHO cell-based assays. Its activity profile enables direct comparison with α2A- and α2B-selective ligands, and it serves as a critical tool for validating high-throughput screening hits targeting this specific adrenoceptor subtype, a receptor implicated in cold-induced vasoconstriction and stress-related disorders.

Regioisomeric SAR Studies of Adamantane-Benzylamine Derivatives

Employ N-(2-adamantyl)-N-(3-bromobenzyl)amine as the meta-bromo reference standard in parallel synthetic and pharmacological evaluations against its ortho- and para-bromo analogs (e.g., 2-adamantyl(2-bromobenzyl)amine and N-(2-adamantyl)-N-(4-bromobenzyl)amine) . The documented α2C EC₅₀ provides a quantitative anchor for assessing the impact of bromine positional isomerism on receptor engagement, solubility, and metabolic stability.

Host-Directed Antiviral Comparator Probe Development

As a compound claimed within the same patent family as the endosomal inhibitor ABMA [2], N-(2-adamantyl)-N-(3-bromobenzyl)amine is appropriate for inclusion in side-by-side antiviral efficacy screens (e.g., against influenza, Ebola, or SARS-CoV-2 pseudovirus entry assays). Its distinct 2-adamantyl/meta-bromo architecture allows researchers to probe the structural determinants of late endosomal pathway interference, potentially revealing improved selectivity or reduced cytotoxicity compared to the 1-adamantyl ABMA scaffold (EC₅₀ = 3.8 µM against ricin).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2-adamantyl)-N-(3-bromobenzyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.